![molecular formula C14H10BrNO2 B12631402 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one CAS No. 919292-73-2](/img/structure/B12631402.png)
9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one is a compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 9th position and a hydroxymethyl group at the 5th position on the benzo[h]isoquinolin-1(2h)-one scaffold. Isoquinolines and their derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This two-step synthesis is efficient and provides good yields of the desired isoquinolin-1(2h)-one derivatives. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce different functional groups at the bromine position.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer activities . In medicine, derivatives of isoquinolines are explored for their therapeutic potential in treating various diseases. Additionally, in the industry, isoquinoline derivatives are used in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one can be compared with other isoquinoline derivatives such as 9-bromo-6-(hydroxymethyl)-5H,6H-benzo[h]isoquinolin-6-yl methanesulfonic acid While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical reactivity and biological activity
Properties
CAS No. |
919292-73-2 |
|---|---|
Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
9-bromo-5-(hydroxymethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-2-1-8-5-9(7-17)11-3-4-16-14(18)13(11)12(8)6-10/h1-6,17H,7H2,(H,16,18) |
InChI Key |
PRHVVGXYERZQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C3C(=C(C=C21)CO)C=CNC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B12631333.png)
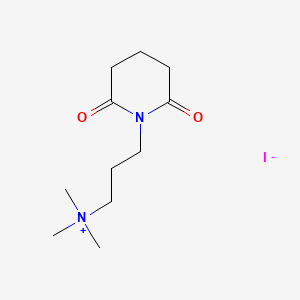

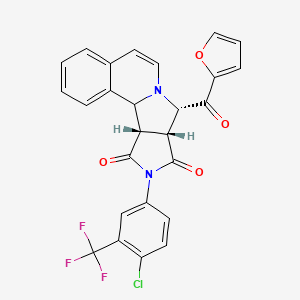
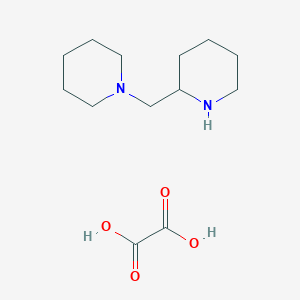
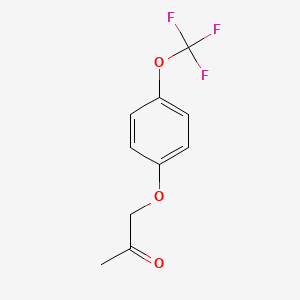
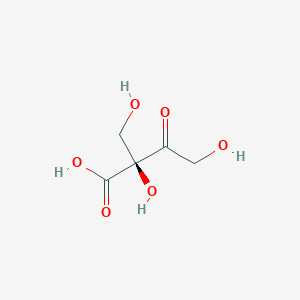
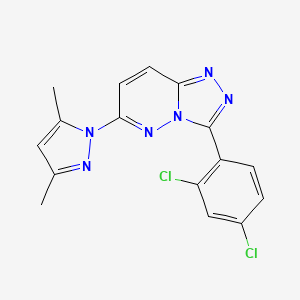
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
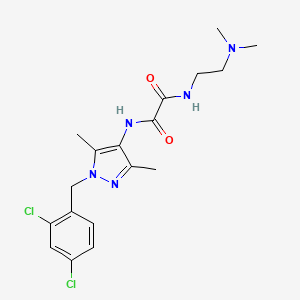
![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
